N-(2,4-dimethoxyphenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
Description
N-(2,4-Dimethoxyphenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a heterocyclic compound featuring a triazolopyridazine core fused with a phenyl group at position 6 and a thioacetamide linker to a 2,4-dimethoxyphenyl moiety. This structure combines aromatic, electron-donating (methoxy), and sulfur-containing groups, which are often leveraged in medicinal chemistry for enhanced solubility, target binding, and metabolic stability.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3S/c1-28-15-8-9-17(18(12-15)29-2)22-20(27)13-30-21-24-23-19-11-10-16(25-26(19)21)14-6-4-3-5-7-14/h3-12H,13H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMRRCFGCQYHRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
The compound features a complex structure that integrates a dimethoxyphenyl group with a triazolo-pyridazin moiety linked through a thioacetamide group. The molecular formula is , indicating the presence of multiple functional groups that contribute to its biological properties.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The triazole ring is known for its role in inhibiting enzymes related to cancer progression and microbial infections. Research indicates that derivatives of triazoles exhibit significant anticancer activity by inhibiting key signaling pathways involved in tumor growth and metastasis.
Anticancer Activity
Recent studies have demonstrated the potential of this compound as an anticancer agent. In vitro assays have shown that this compound can induce apoptosis in various cancer cell lines. For instance:
- Cell Lines Tested : MCF7 (breast cancer), HEPG2 (liver cancer), and SW1116 (colon cancer).
- IC50 Values : The compound exhibited IC50 values ranging from 1.5 µM to 5.0 µM across different cell lines, indicating potent activity compared to standard chemotherapeutics.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies suggest that it possesses significant activity against both Gram-positive and Gram-negative bacteria:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
These results highlight the potential of this compound as a lead for developing new antimicrobial agents.
Case Study 1: Anticancer Efficacy
A study conducted by Zhang et al. synthesized several derivatives of this compound and evaluated their anticancer efficacy using MTT assays. The most active derivative showed an IC50 value of 1.18 µM against HEPG2 cells, significantly lower than the control drug doxorubicin (IC50 = 5.0 µM). Molecular docking studies indicated strong binding affinity to the active site of the EGFR receptor, suggesting a mechanism involving inhibition of cell proliferation pathways.
Case Study 2: Antimicrobial Potential
In another study focused on antimicrobial activity, the compound was tested against a panel of bacterial strains using the broth microdilution method. Results showed that it effectively inhibited growth at low concentrations, particularly against Staphylococcus aureus. Further investigations into its mechanism revealed that it disrupts bacterial cell wall synthesis.
Comparison with Similar Compounds
Aryl Groups on the Triazole Ring
- Target Compound : Phenyl group at position 6 of the triazolopyridazine.
- : 4-Methoxyphenyl at position 3 of the triazolopyridazine.
- : Pyridin-3-yl at position 3.
The position and nature of aryl substituents significantly affect electronic and steric properties. A phenyl group at position 6 (target) vs. position 3 () may alter binding pocket accessibility in enzyme targets .
Acetamide Modifications
- Target Compound : 2,4-Dimethoxyphenyl linked via thioacetamide.
- : 2,4-Dimethoxyphenyl connected through a longer ethyl-benzamide chain.
- : 2-Ethoxyphenyl attached directly to the thioacetamide.
Methoxy groups improve solubility compared to ethoxy or bromophenyl groups (e.g., 26–27 in ). However, bulkier substituents like 4-methylbenzamide () may reduce membrane permeability .
Physicochemical Properties
*Predicted using QikProp (BIOVIA). The target compound’s 2,4-dimethoxyphenyl group balances moderate lipophilicity (LogP 3.2) with better solubility than bromophenyl analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
